2-(3-methoxyphenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-5-4-6-17(11-16)24-13-19(22)20-12-18(15-7-10-25-14-15)21-8-2-3-9-21/h4-7,10-11,14,18H,2-3,8-9,12-13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIYXZRNSZKJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A methoxyphenoxy moiety, which may enhance lipophilicity and biological activity.
- A pyrrolidine ring that contributes to its pharmacological profile.
- A thiophene substitution that may play a role in receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity :
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
-
Antimicrobial Properties :
- The presence of the thiophene ring is often linked to enhanced antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
-
CNS Activity :
- The pyrrolidine component suggests potential neuroactive properties. Some derivatives have been explored for their effects on neurotransmitter systems, indicating promise in treating neurological disorders.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The structural components may interact with various receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of related compounds on human cancer cell lines. Results indicated that at concentrations of 10 µM, compounds with similar structures inhibited cell growth by approximately 70% through apoptosis induction.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that compounds with a methoxyphenoxy group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/ MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | CNS Activity | 20 |
Table 2: Structure-Activity Relationship
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Pyrrolidine Ring | Enhances CNS activity |
| Thiophene Substitution | Improves antimicrobial action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
